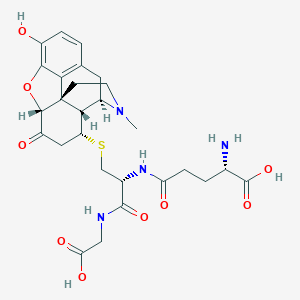
(Glutathion-S-yl)dihydromorphinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Glutathion-S-yl)dihydromorphinone, also known as this compound, is a useful research compound. Its molecular formula is C27H34N4O9S and its molecular weight is 590.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Morphinans - Morphine Derivatives - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Properties
Antioxidant Activity
(Glutathion-S-yl)dihydromorphinone is known for its antioxidant properties, primarily attributed to glutathione's role as a cellular protector against oxidative stress. This compound can mitigate the harmful effects of reactive oxygen species (ROS) generated during opioid metabolism, thus preserving cellular integrity and function .
Detoxification Mechanism
The compound participates in the detoxification of electrophilic metabolites produced during the metabolism of opioids like morphine. Specifically, it forms adducts with these toxic metabolites, preventing them from covalently modifying cellular proteins and causing dysfunction . This mechanism is particularly relevant in the context of opioid use and abuse, where oxidative stress is a significant concern.
Clinical Relevance
Opioid Metabolism
Research indicates that this compound is a key metabolite in the hepatic metabolism of morphine. Its formation helps to reduce the toxicity associated with morphine and other opioids by facilitating their excretion . The presence of this compound suggests a protective mechanism against liver damage often seen in chronic opioid users.
Potential Therapeutic Applications
Given its role in detoxification and antioxidant defense, this compound may have therapeutic potential in treating conditions associated with oxidative stress, such as liver diseases and neurodegenerative disorders. Additionally, its ability to inhibit HIV replication in vitro highlights its potential application in antiviral therapies .
Case Studies
-
HIV Replication Inhibition
In vitro studies have demonstrated that glutathione levels correlate with HIV replication rates. By restoring glutathione levels through compounds like this compound, researchers observed a decrease in viral load among infected cells. This suggests that enhancing glutathione levels could be an effective strategy for managing HIV infections . -
Opioid-Induced Oxidative Stress
Studies on morphine-addicted rodents showed that glutathione depletion leads to increased oxidative stress markers and liver damage. Administration of this compound resulted in reduced oxidative damage and improved liver function tests, indicating its protective effects against opioid-induced toxicity .
Data Table: Summary of Applications
属性
CAS 编号 |
119995-15-2 |
|---|---|
分子式 |
C27H34N4O9S |
分子量 |
590.6 g/mol |
IUPAC 名称 |
(2S)-5-[[(2R)-3-[[(4R,4aR,5R,7aR,12bS)-9-hydroxy-3-methyl-7-oxo-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-5-yl]sulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C27H34N4O9S/c1-31-7-6-27-21-12-2-4-16(32)23(21)40-24(27)17(33)9-18(22(27)15(31)8-12)41-11-14(25(37)29-10-20(35)36)30-19(34)5-3-13(28)26(38)39/h2,4,13-15,18,22,24,32H,3,5-11,28H2,1H3,(H,29,37)(H,30,34)(H,35,36)(H,38,39)/t13-,14-,15+,18+,22+,24-,27+/m0/s1 |
InChI 键 |
VVZYRFDANRQOGU-WGVGMDPXSA-N |
SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
手性 SMILES |
CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)C[C@H]4SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
规范 SMILES |
CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Key on ui other cas no. |
119995-15-2 |
序列 |
XXG |
同义词 |
(glutathion-S-yl)dihydromorphinone dihydromorphinone-glutathione adduct SG-DHMO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















